![molecular formula C13H16N2O4 B2909970 methyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 922977-84-2](/img/structure/B2909970.png)
methyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Environmental Monitoring
Research on related carbamate compounds like phenmedipham, an herbicide, highlights the metabolic pathways and the potential for environmental and occupational exposure monitoring. Phenmedipham is metabolized into several compounds, including m-toluidine, which can be detected in the urine of exposed workers, suggesting a method for biological monitoring of herbicide exposure (Schettgen, Weiss, & Angerer, 2001).
Antileukemic Activity
Derivatives of carbamate, specifically bis[[(carbamoyl)oxy]methyl]-substituted compounds, have been synthesized and shown to possess in vivo activity against P388 lymphocytic leukemia. This demonstrates the potential of such derivatives in the development of antileukemic agents (Anderson, Heider, Raju, & Yucht, 1988).
Synthesis and Chemical Properties
The synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function through the reaction of related carbamates with ethyl 3-aminocrotonate and ethyl acetoacetate demonstrates the chemical versatility and potential for creating novel compounds with significant biological activities (Velikorodov, Kuanchalieva, & Ionova, 2011).
Antimicrobial Agents
Novel derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their in vitro antimicrobial activities, illustrating the potential of carbamate derivatives in the development of new antimicrobial agents (Hublikar et al., 2019).
Environmental Degradation and Safety
Studies on the environmental degradation of carbamates and the safe synthesis of derivatives underscore the importance of understanding both the beneficial applications and potential environmental impacts of these compounds. A non-phosgene route for synthesizing methyl N-phenyl carbamate from CO2 under mild conditions offers a safer and more environmentally friendly approach to producing carbamates (Gao, Li, Zhang, & Zhang, 2007).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It’s known that pyrrolidine derivatives can interact with multiple receptors, modulating acetylcholine, glutamate, and noradrenaline neurotransmitters .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability, directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The use of similar compounds, such as the sigma-1 receptor allosteric modulator, in combination with endogenous or exogenous agonists demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Action Environment
It’s known that the structural variation of the pyrrolidine pharmacophore can increase the selectivity toward certain receptors .
Eigenschaften
IUPAC Name |
methyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-11-6-5-9(14-13(17)19-2)8-10(11)15-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLQGCZFZNAYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
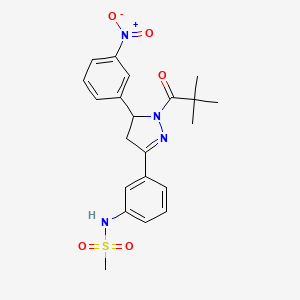
![N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2909888.png)
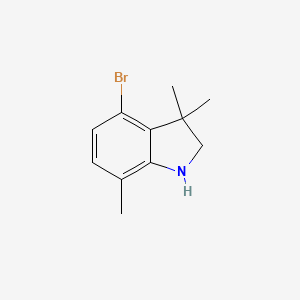
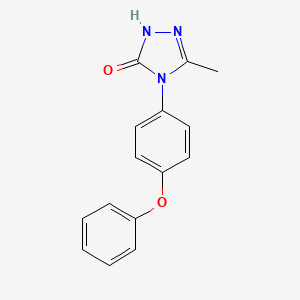
![6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2909893.png)
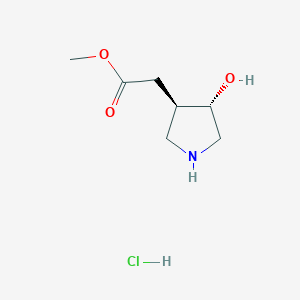
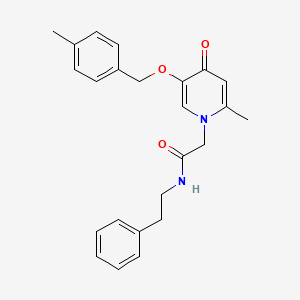
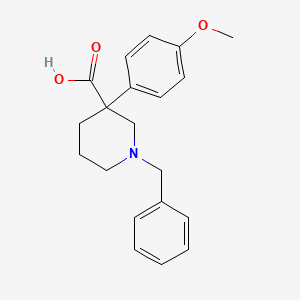
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2909899.png)
![3-((4-(4-methoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2909901.png)
![((2-(((5S,8S,10aR)-3-acetyl-8-(((S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indol-5-yl)difluoromethyl)phosphonic acid](/img/structure/B2909905.png)
![4-[(3,4-dichlorophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2909906.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2909908.png)
![N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909910.png)
